Methyl 5-amino-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 5-amino-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H8F3NO2 . It is used in laboratory settings .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-amino-2-(trifluoromethyl)benzoate” were not found, a general method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2-(trifluoromethyl)benzoate” consists of a benzoate group attached to a methyl group and a trifluoromethyl group . The molecular weight of the compound is 219.16 .Physical And Chemical Properties Analysis
“Methyl 5-amino-2-(trifluoromethyl)benzoate” is a solid compound . It has a density of 1.343±0.06 g/cm3 and a boiling point of 265.9±40.0 °C .Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, a bioactive precursor similar in structure to Methyl 5-amino-2-(trifluoromethyl)benzoate, plays a significant role in the synthesis of compounds with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a versatile substrate in organic synthesis, highlighting its importance in the preparation of medical products (Farooq & Ngaini, 2019).
Environmental Impact and Degradation Pathways
Research on nitisinone, a compound structurally related to Methyl 5-amino-2-(trifluoromethyl)benzoate, has focused on its medical applications rather than its stability or degradation pathways. However, understanding these pathways is crucial for comprehending the environmental impact and potential risks or benefits of such compounds. Studies employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) have started to shed light on the stability and degradation products of nitisinone, contributing to a better understanding of its properties (Barchańska et al., 2019).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide (BTA) derivatives, related to benzoate structures, have shown significant promise in supramolecular chemistry and nanotechnology due to their ability to self-assemble into nanometer-sized structures. These structures are stabilized by H-bonding, making BTAs versatile building blocks for applications ranging from polymer processing to biomedical uses. The adaptability of BTAs underscores the potential of similarly structured compounds like Methyl 5-amino-2-(trifluoromethyl)benzoate in various scientific and technological fields (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOMFQTBDTTFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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